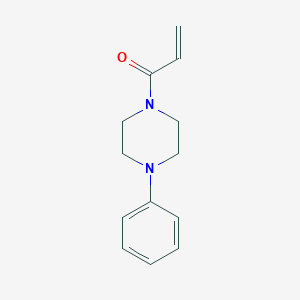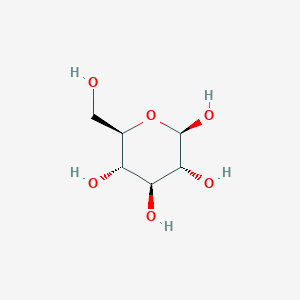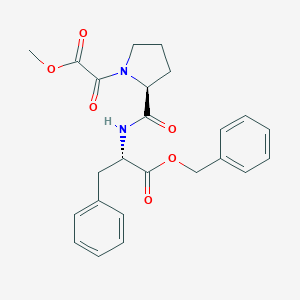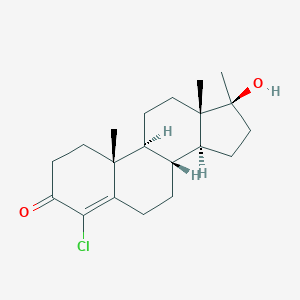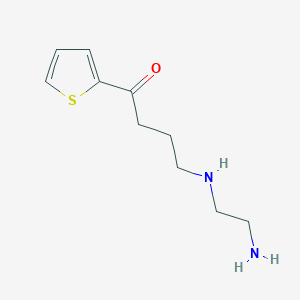
N/A
Overview
Description
N/A is a platinum-based antineoplastic metallodrug, primarily used in the treatment of various cancers. It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug. This compound has shown greater anticancer activity and lower toxicity compared to cisplatin and carboplatin, and it is effective against cisplatin-resistant cancer cells .
Preparation Methods
N/A is synthesized through a series of chemical reactions. The preparation involves the reaction of trans-diamine methyl cyclobutane with chloroplatinite in water under an inert gas atmosphere to generate a dichloride intermediate. This intermediate undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates. The filtrate from this reaction is then treated with L-lactic acid or L-lactate under specific pH conditions to produce lobaplatin. The final product is obtained through water/acetone recrystallization, yielding high-purity lobaplatin trihydrate .
Chemical Reactions Analysis
N/A undergoes various chemical reactions, primarily involving its interaction with DNA. It acts as a DNA cross-linking agent, forming covalent bonds with DNA bases. The platinum center in lobaplatin coordinates with the nitrogen donors of DNA bases, leading to the formation of DNA-adducts through inter- and intra-strand cross-links with guanine-guanine or guanine-adenine bases. This interaction inhibits DNA synthesis and induces apoptosis .
Scientific Research Applications
N/A has been extensively studied for its applications in cancer treatment. It has shown promising results in the treatment of small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia. Additionally, lobaplatin has been used in clinical trials for the treatment of breast cancer, hepatocellular carcinoma, and osteosarcoma. Its low toxicity and high anticancer activity make it a valuable candidate for further research in oncology .
Mechanism of Action
The mechanism of action of lobaplatin involves its hydrolysis in the body, forming an active platinum complex. This complex interacts with DNA, leading to the formation of DNA-adducts. The platinum center forms covalent bonds with DNA bases, inhibiting DNA synthesis and inducing apoptosis. N/A has been shown to affect the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .
Comparison with Similar Compounds
N/A is compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is the first globally approved platinum-based anticancer drug, it has significant toxicity. Carboplatin, a second-generation analogue, has lower toxicity but also lower anticancer activity. Oxaliplatin, another second-generation compound, is effective against colorectal cancer. This compound, as a third-generation compound, offers a balance of high anticancer activity and low toxicity, making it a unique and valuable addition to the family of platinum-based drugs .
Properties
IUPAC Name |
[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVECZRZBFTIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3Pt+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131374-93-1, 135558-11-1 | |
| Record name | Lobaplatin trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131374931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobaplatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135558111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
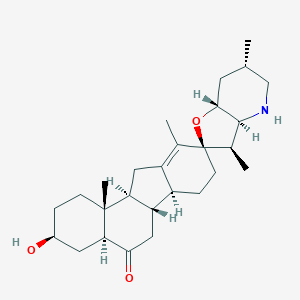
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)


